molecular formula C4H8N2O B1426156 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine CAS No. 28786-82-5

5-Methyl-4,5-dihydro-1,2-oxazol-3-amine

Cat. No. B1426156
CAS RN: 28786-82-5
M. Wt: 100.12 g/mol
InChI Key: HAVLTQQTLZIBAK-UHFFFAOYSA-N
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Description

“5-Methyl-4,5-dihydro-1,2-oxazol-3-amine” is a chemical compound with the molecular formula C4H8N2O . It has a molecular weight of 100.12 . The compound is in liquid form .


Synthesis Analysis

The synthesis of oxazoles, including compounds similar to “5-Methyl-4,5-dihydro-1,2-oxazol-3-amine”, often involves reactions such as direct arylation and alkenylation . Various methods have been developed for the regioselective arylation of oxazoles . For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .


Molecular Structure Analysis

The molecular structure of “5-Methyl-4,5-dihydro-1,2-oxazol-3-amine” consists of a five-membered oxazole ring, which contains three carbon atoms, one nitrogen atom, and one oxygen atom . One of the carbon atoms in the ring is substituted with a methyl group .


Physical And Chemical Properties Analysis

“5-Methyl-4,5-dihydro-1,2-oxazol-3-amine” has a density of 1.3±0.1 g/cm3, a boiling point of 153.1±23.0 °C at 760 mmHg, and a vapor pressure of 3.4±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 39.0±3.0 kJ/mol and a flash point of 46.4±22.6 °C .

Scientific Research Applications

Synthesis and Chemical Properties

5-Methyl-4,5-dihydro-1,2-oxazol-3-amine is a versatile compound involved in various chemical syntheses and applications, primarily due to its reactivity and the presence of functional groups that allow for multiple chemical transformations. Research has demonstrated its utility in the synthesis of novel compounds with potential antimicrobial, anticancer, and chemical synthesis applications.

  • Antimicrobial Activities : Compounds derived from 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine have been explored for their antimicrobial properties. For instance, derivatives synthesized from reactions with primary amines have shown significant antimicrobial activities against various microorganisms, indicating the potential for the development of new antimicrobial agents (Bektaş et al., 2007).

  • Crystal Structure Analysis : The crystal structure of compounds containing 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine has been studied to understand their molecular configurations and interactions. Such analyses reveal intricate hydrogen bonding and π–π interactions, contributing to the understanding of their chemical and physical properties (Tahir et al., 2012).

  • Anticancer Evaluation : Novel derivatives of 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine have been synthesized and evaluated for their in vitro anticancer activities. Some derivatives exhibit promising activity against a range of human tumor cell lines, highlighting the compound's potential as a scaffold for developing anticancer agents (Kattimani et al., 2013).

  • Catalysis and Synthesis Applications : Research into the catalytic applications of derivatives of 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine has shown their effectiveness in promoting various chemical reactions. This includes the synthesis of oxazoles and other heterocyclic compounds, which are important in pharmaceutical chemistry and materials science (Pasunooti et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements, including H227, H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

5-methyl-4,5-dihydro-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-3-2-4(5)6-7-3/h3H,2H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVLTQQTLZIBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4,5-dihydro-1,2-oxazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-4,5-dihydro-1,2-oxazol-3-amine
Reactant of Route 2
5-Methyl-4,5-dihydro-1,2-oxazol-3-amine
Reactant of Route 3
5-Methyl-4,5-dihydro-1,2-oxazol-3-amine
Reactant of Route 4
5-Methyl-4,5-dihydro-1,2-oxazol-3-amine
Reactant of Route 5
5-Methyl-4,5-dihydro-1,2-oxazol-3-amine
Reactant of Route 6
5-Methyl-4,5-dihydro-1,2-oxazol-3-amine

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